molecular formula C13H18N2O B010064 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine CAS No. 105685-39-0

1-(3,4-Dihydro-2H-chromen-5-yl)piperazine

Cat. No. B010064
M. Wt: 218.29 g/mol
InChI Key: MEIFUSPWFWXMBQ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-chromen-5-yl)piperazine is a chemical compound . It is a part of the class of compounds known as chromenes . Chromenes are bicyclic oxygen heterocycles-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .


Synthesis Analysis

The synthesis of chromene derivatives has been a topic of interest for many organic and pharmaceutical chemists . An efficient method was reported for the synthesis of pyrazoline–coumarin derivatives by the reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one and flavone or amine at 40–50 °C .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine includes a chromene ring, which is a bicyclic compound containing a benzene ring fused to a pyran ring . The name chromene is applied to both the 2H- and 4H-form of the molecule .


Chemical Reactions Analysis

The chemical reactions involving chromene derivatives are diverse and can lead to a variety of products . The reactions are often carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .

Future Directions

Chromene derivatives, including 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine, have shown promising biological activities, making them attractive scaffolds for the development of new drug candidates . Future research could focus on designing and developing potent leads of chromene analogs for their promising biological activities .

properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1/h1,4-5,14H,2-3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIFUSPWFWXMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydro-2H-chromen-5-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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